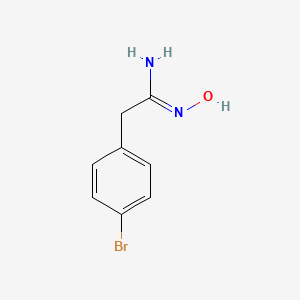

2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHICEIACQGPSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422560-40-5 | |

| Record name | 422560-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromophenyl 1 Hydroxyimino Ethylamine and Its Precursors

Retrosynthetic Analysis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound (Target Molecule 1 ), the analysis reveals several potential synthetic routes by identifying key bond disconnections.

The most logical primary disconnection is that of the carbon-nitrogen double bond (C=N) of the oxime functional group. This disconnection, a standard transformation in retrosynthesis, leads to hydroxylamine (B1172632) and a carbonyl precursor, specifically 2-amino-2-(4-bromophenyl)acetaldehyde (2 ).

A subsequent disconnection of the carbon-nitrogen single bond (C-N) in the amino aldehyde intermediate 2 suggests a precursor like 2-bromo-2-(4-bromophenyl)acetaldehyde, which could be reacted with an ammonia (B1221849) source. Alternatively, this intermediate could be derived from the corresponding α-hydroxy acid or α-keto acid. A plausible pathway traces back to more common starting materials like 1-(4-bromophenyl)ethanone (4-bromoacetophenone, 3 ). The ketone 3 could undergo α-functionalization, such as α-amination or α-oxidation followed by transamination, to introduce the required amine group at the benzylic position, and subsequent reduction of the ketone would yield the aldehyde precursor.

Another retrosynthetic approach could consider the formation of the C-C bond. However, building the ethylamine (B1201723) backbone onto the bromophenyl ring is often more complex. The precursors mentioned in the subsequent sections, such as 1-(4-bromophenyl)ethanone and 2-(4-bromophenyl)ethylamine, represent key starting points in these forward synthetic strategies.

Direct Synthesis Routes to this compound

Direct synthesis involves the construction of the target molecule from starting materials in a forward sequence. These routes can involve step-wise functional group transformations or more efficient one-pot procedures.

The formation of an oxime is typically achieved through the condensation reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine. youtube.comscribd.com While the direct precursor to the target molecule is an amino-aldehyde, a structurally related compound, 1-(4-bromophenyl)ethanone oxime, can be readily synthesized from 1-(4-bromophenyl)ethanone (4-bromoacetophenone). This reaction serves as a model for the oxime formation step.

The synthesis involves reacting 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. smolecule.comorgsyn.org The reaction is typically carried out in a protic solvent like ethanol (B145695) under reflux. orgsyn.org The resulting 1-(4-bromophenyl)ethanone oxime can exist as E and Z geometric isomers, with the E isomer generally being the more thermodynamically stable product.

This oxime is not the target molecule but an important intermediate in organic synthesis. For instance, it can undergo the Beckmann rearrangement to form N-(4-bromophenyl)acetamide under acidic conditions. smolecule.com

Table 1: Conditions for Synthesis of 1-(4-Bromophenyl)ethanone oxime

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride, Pyridine | Denatured Ethanol | Stirring at room temperature, then cooling | 1-(4-Bromophenyl)ethanone oxime | orgsyn.org |

| 4-Bromoacetophenone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | 1-(4-Bromophenyl)ethanone oxime | smolecule.com |

One-pot synthesis offers significant advantages by combining multiple reaction steps in a single vessel, which enhances efficiency and reduces waste. nih.gov Such strategies can be applied to introduce the hydroxyimino group and other functionalities concurrently.

Multicomponent reactions (MCRs) are a powerful tool in one-pot synthesis, allowing the assembly of complex molecules from three or more starting materials in a single operation. nih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of 4-bromobenzaldehyde, a cyanide source, and hydroxylamine in a variant of the Strecker synthesis.

Another approach involves the nitrosation of olefins. For example, styrenes can be converted to aromatic ketoximes using reagents like tert-butyl nitrite (B80452) in the presence of a catalyst. researchgate.net A similar strategy could potentially be adapted, starting from 4-bromostyrene, to introduce the necessary functional groups across the double bond in a one-pot or tandem sequence. The development of metal-free methods for generating radicals from N-hydroxyimides also opens new avenues for C-H functionalization, which could be applied to introduce the desired groups onto a simpler precursor. researchgate.net

Preparation of Key Bromophenyl-Substituted Ethylamine Intermediates

The synthesis of precursors is a critical aspect of any multi-step synthetic plan. Bromophenyl-substituted ethylamines are versatile intermediates used in the production of various chemical and pharmaceutical compounds. lookchem.com

2-(4-Bromophenyl)ethylamine is a key intermediate that can be synthesized through several established methods. chemicalbook.com The choice of method often depends on the availability of starting materials, scalability, and desired purity. Common synthetic routes include:

Reduction of 4-Bromophenylacetonitrile: This is a widely used method involving the chemical reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation.

Reduction of 1-Bromo-4-(2-nitroethyl)benzene: The nitro group can be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., with H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl).

Enzymatic Synthesis: Biocatalytic methods offer a green alternative. For example, a two-step enzymatic process starting from 4-bromocinnamic acid using a phenylalanine ammonia lyase and a decarboxylase can produce 2-(4-bromophenyl)ethylamine. chemicalbook.com

Table 2: Selected Synthetic Routes to 2-(4-Bromophenyl)ethylamine

| Starting Material | Key Transformation | Reagents/Catalysts | Product | Ref |

|---|---|---|---|---|

| 4-Bromophenylacetonitrile | Nitrile Reduction | e.g., LiAlH₄ or H₂/Catalyst | 2-(4-Bromophenyl)ethylamine | chemicalbook.com |

| 1-Bromo-4-(2-nitroethyl)benzene | Nitro Reduction | e.g., H₂/Pd-C or Fe/HCl | 2-(4-Bromophenyl)ethylamine | chemicalbook.com |

| 4-Bromocinnamic acid | Enzymatic reaction | Phenylalanine ammonia lyase, Decarboxylase | 2-(4-Bromophenyl)ethylamine | chemicalbook.com |

This amine has been utilized in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. chemicalbook.comchemdad.com

The derivatization of primary amines is a fundamental strategy in organic synthesis, often employed to protect the amine functionality, modify its reactivity, or introduce new functional groups. thermoscientific.fr The intermediate 2-(4-bromophenyl)ethylamine can be subjected to various derivatization reactions to facilitate its use in more complex syntheses.

Common derivatization techniques include:

N-Acylation: Amines readily react with acylating agents like acid chlorides or anhydrides to form stable amides. For example, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was synthesized by reacting 2-(4-bromophenyl)ethylamine with methacryloyl chloride. mdpi.com This amide bond protects the amine while introducing a polymerizable group.

Reaction with Chromophoric Reagents: For analytical purposes, amines are often derivatized to introduce a UV-active or fluorescent tag. Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and various halogenated nitrobenzenes (e.g., 2-nitro-4-trifluoromethylfluorobenzene) are used for this purpose prior to HPLC analysis. thermoscientific.frgoogle.com

Formation of Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. The resulting N-H proton is more acidic, and the sulfonamide group can act as a useful directing group or protecting group.

These derivatization strategies are crucial for converting a simple intermediate like 2-(4-bromophenyl)ethylamine into a tailored precursor for a specific synthetic target, by enabling selective reactions at other positions of the molecule.

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of oximes, including this compound, is a well-established transformation in organic chemistry, typically involving the reaction of a carbonyl compound with hydroxylamine. ijprajournal.comresearchgate.net The precursor for the target molecule would likely be 2-(4-bromophenyl)ethan-1-amine-1-one. The optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

Classical methods for oxime synthesis often involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. nih.gov However, modern approaches often seek to improve upon these conditions. For instance, in the synthesis of 1-(4-bromophenyl)ethanone oxime, a related precursor, the reaction is carried out using hydroxylamine hydrochloride and pyridine in ethanol at reflux. orgsyn.org

The isolation of the product typically involves removal of the solvent followed by purification. Common isolation procedures include:

Crystallization: The crude product can be dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals.

Filtration: The solid product is separated from the reaction mixture by vacuum filtration. orgsyn.org

Washing: The isolated solid is often washed with a solvent, such as water, to remove any remaining impurities. orgsyn.org

The optimization of these conditions is often presented in tabular form to clearly demonstrate the effect of each variable on the reaction outcome.

Table 1: Optimization of Reaction Conditions for a Hypothetical Oximation Reaction

| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Pyridine | 80 | 4 | 90 |

| 2 | Methanol | Sodium Acetate | 65 | 6 | 85 |

| 3 | Water | None | 100 | 8 | 70 |

| 4 | Toluene | p-TsOH | 110 | 3 | 88 |

This table is a generalized representation based on common practices in oxime synthesis and does not represent experimental data for the specific target compound.

Sustainable and Green Chemistry Approaches in Synthetic Pathways

In recent years, there has been a significant shift towards the development of sustainable and green chemistry approaches in organic synthesis to minimize environmental impact. mdpi.com For the synthesis of oximes, this includes the use of greener solvents, alternative energy sources, and solvent-free reaction conditions.

Green Solvents and Catalysts: One of the primary goals of green chemistry is to reduce the use of volatile and hazardous organic solvents. ijprajournal.com Water is an ideal green solvent, and some oximation reactions can be performed in aqueous media. organic-chemistry.org The use of natural acids, such as those found in fruit juices, as catalysts has also been explored as an environmentally friendly alternative to traditional acid catalysts. ijprajournal.com

Solvent-Free and Microwave-Assisted Reactions: Solvent-free reactions, often conducted by grinding the reactants together, represent a significant advancement in green chemistry. nih.gov This method, known as grindstone chemistry, can lead to excellent yields in a short amount of time and minimizes waste. nih.govresearchgate.net Microwave irradiation is another energy-efficient technique that can accelerate reaction rates and improve yields compared to conventional heating methods. ijprajournal.com

Atom Economy: The principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a key consideration in green synthesis. mdpi.com Oximation reactions are generally considered to have good atom economy, as the main byproduct is water.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Oximation

| Approach | Conditions | Advantages |

| Conventional Method | Refluxing in organic solvents (e.g., ethanol) with a base (e.g., pyridine). nih.gov | Well-established and generally provides good yields. |

| Green Chemistry Approach | Solvent-free grinding at room temperature or microwave irradiation in water. ijprajournal.comnih.gov | Reduced solvent waste, shorter reaction times, and lower energy consumption. |

The adoption of these green chemistry principles in the synthesis of this compound and its precursors can lead to more sustainable and environmentally responsible chemical manufacturing processes.

Reactivity and Mechanistic Investigations of 2 4 Bromophenyl 1 Hydroxyimino Ethylamine

Chemical Reactivity of the Hydroxyimino Moiety

The hydroxyimino group, also known as an oxime, is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is centered around the carbon-nitrogen double bond and the hydroxyl group attached to the nitrogen atom.

Reductive Transformations to Amine Derivatives

The reduction of the hydroxyimino group in 2-(4-bromophenyl)-1-(hydroxyimino)ethylamine to the corresponding primary amine, 2-(4-bromophenyl)-1-aminoethylamine, is a significant transformation that opens avenues to a variety of other derivatives. This conversion can be achieved through catalytic hydrogenation, a widely used and efficient method for reducing oximes. mdpi.comencyclopedia.pub

Typically, this process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Noble metal catalysts such as platinum (Pt) and palladium (Pd) are commonly employed for the hydrogenation of oximes. mdpi.comencyclopedia.pub For instance, platinum oxide (PtO₂), also known as Adam's catalyst, has been historically effective for such reductions. encyclopedia.pub The reaction conditions, including hydrogen pressure, temperature, and the choice of solvent, can be optimized to achieve high yields of the desired amine.

More recently, iridium-based catalysts have emerged as effective agents for the hydrogenation of oximes. dicp.ac.cnnih.gov Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes, for example, have demonstrated high efficiency in the homogeneous hydrogenation of various oximes to their corresponding hydroxylamine (B1172632) or amine products. dicp.ac.cnnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction, either yielding the intermediate hydroxylamine or the fully reduced primary amine.

The general mechanism for the catalytic hydrogenation of an oxime to a primary amine involves the cleavage of the N-O bond and the saturation of the C=N double bond. The reaction typically proceeds through an intermediate imine, which is then further reduced to the amine.

| Catalyst System | Typical Conditions | Product |

|---|---|---|

| PtO₂ (Adam's catalyst) / H₂ | Room temperature, 3 atm H₂, HCl | Primary Amine |

| Pd/C / H₂ | Varies | Primary Amine |

| Raney Ni / H₂ | 80°C, 20 atm H₂ | Primary Amine |

| Ir(III) complexes / H₂ / Acid | Room temperature, 50 bar H₂ | Hydroxylamine/Amine |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The hydroxyimino group of this compound is susceptible to the Beckmann rearrangement, a classic organic reaction that transforms an oxime into an amide under acidic conditions. This reaction is of significant industrial importance, for example, in the synthesis of caprolactam, the precursor to Nylon 6.

The Beckmann rearrangement is typically catalyzed by strong acids such as sulfuric acid or trifluoroacetic acid. The reaction proceeds through the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.

For this compound, the migrating group would be the 4-bromophenylmethyl group, leading to the formation of N-(4-bromophenylmethyl)acetamide. The kinetics and mechanism of the Beckmann rearrangement of structurally similar acetophenone (B1666503) oximes have been studied extensively, providing a solid framework for understanding this transformation.

| Catalyst | Conditions | Key Intermediate | Product |

|---|---|---|---|

| Sulfuric Acid (70-98%) | Varies | N-arylnitrilium ion | N-substituted amide |

| Trifluoroacetic Acid (TFA) | Varies | Trifluoroacetylated intermediate | N-substituted amide |

Interactions with Electrophilic and Nucleophilic Reagents

The hydroxyimino moiety possesses both nucleophilic (the oxygen and nitrogen lone pairs) and electrophilic (the C=N carbon) character, allowing it to react with a range of reagents. The oxygen atom can be acylated or silylated by electrophiles such as acyl chlorides or silyl (B83357) halides, which can also serve to activate the oxime for subsequent rearrangements.

The nitrogen atom's lone pair allows for reactions with electrophiles, although this is less common than reactions at the oxygen. The carbon atom of the C=N bond is susceptible to attack by strong nucleophiles, though this reactivity is less pronounced than in carbonyl compounds.

Transformations Involving the Bromophenyl Ring System

The presence of a bromine atom on the phenyl ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method is highly effective for the synthesis of aryl-substituted alkynes.

The success of these cross-coupling reactions depends on the choice of the palladium catalyst, ligands, base, and solvent. The hydroxyiminoethylamine side chain may require protection in some cases to prevent interference with the catalytic cycle, although many modern catalytic systems exhibit high functional group tolerance.

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally challenging. libretexts.orglibretexts.org Unlike SN1 and SN2 reactions at sp³ centers, direct displacement of the bromide by a nucleophile is energetically unfavorable due to the high energy of the phenyl cation intermediate (for an SN1-type mechanism) and the steric hindrance of the aromatic ring to backside attack (for an SN2-type mechanism). libretexts.org

For a nucleophilic aromatic substitution to occur via the common addition-elimination mechanism, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org The hydroxyiminoethylamine group is not a strong electron-withdrawing group, and therefore does not significantly activate the ring towards nucleophilic attack.

Consequently, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or specific catalysts, to proceed at a reasonable rate. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially be induced under strongly basic conditions, but these often lead to mixtures of regioisomers.

Reactivity of the Ethane (B1197151) Linker and its Impact on Overall Molecular Transformations

There is no specific information available in the reviewed literature detailing the reactivity of the ethane linker in This compound or its direct influence on the molecule's transformations. General principles of organic chemistry suggest that the ethane linker, being a simple saturated aliphatic chain, would typically be the least reactive part of the molecule under many conditions. The primary sites of reactivity would be the hydroxyimino (oxime) group, the amino group, and the bromophenyl ring.

However, without specific studies, any discussion on how the ethane linker might participate in or be affected by reactions such as cyclizations, rearrangements, or fragmentations would be purely speculative. Research on analogous structures could potentially offer insights, but no direct studies on this compound were identified.

Studies of Reaction Kinetics and Thermodynamic Profiles

Similarly, a thorough search for research pertaining to the reaction kinetics and thermodynamic profiles of This compound yielded no specific results. There are no published studies containing data on reaction rates, activation energies, or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy) for reactions involving this compound.

General kinetic studies have been performed on the formation of oximes, often indicating that the reaction is catalyzed by acid. researcher.liferesearchgate.net The rate of such reactions can be influenced by the electronic and steric nature of the substituents on the reactants. researchgate.net However, without experimental data for This compound , it is not possible to present a quantitative analysis.

Data Tables

Due to the absence of specific research data for This compound , no data tables on its reactivity, kinetics, or thermodynamics can be generated.

Derivatization and Functionalization Strategies of 2 4 Bromophenyl 1 Hydroxyimino Ethylamine

Elaboration of N-Substituted Derivatives via Amine Functionalization (Post-Oxime Reduction)

The conversion of the oxime functionality to a primary amine is a critical step that opens pathways for extensive derivatization. The reduction of oximes can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents, to yield the corresponding amine. wikipedia.orgbyjus.com In the case of 2-(4-bromophenyl)-1-(hydroxyimino)ethylamine, this reduction would yield 1-(4-bromophenyl)ethane-1,2-diamine, a molecule with two distinct amine functionalities available for further reaction.

Once the amine is unmasked, a wide array of functionalization reactions can be employed to introduce N-substituents. A common and effective strategy is N-acylation. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. mdpi.com For instance, reacting the resulting diamine with various methacryloyl chlorides in a solvent like ethylene (B1197577) dichloride with triethylamine (B128534) can produce a series of N-(2-arylethyl)-2-methylprop-2-enamides. mdpi.com

This approach allows for the introduction of a wide variety of functional groups, influencing the molecule's steric and electronic properties. The table below illustrates potential derivatives synthesized through this N-acylation strategy, based on common acylating agents.

Table 1: Examples of N-Substituted Derivatives via Amine Acylation

| Acylating Agent | Resulting N-Substituent | Potential Product Class |

|---|---|---|

| Acetyl Chloride | -C(O)CH₃ | Acetamide Derivative |

| Benzoyl Chloride | -C(O)Ph | Benzamide Derivative |

| Methacryloyl Chloride | -C(O)C(CH₃)=CH₂ | Methacrylamide Derivative |

| Furan-2-carbonyl chloride | -C(O)-(C₄H₃O) | Furan-carboxamide Derivative |

Halogen-Directed Functionalization at the Aromatic Ring

The bromine atom attached to the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this purpose, enabling the arylation of the 4-bromophenyl group. researchgate.net

This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate (B84403) (K₃PO₄), and an arylboronic acid in a suitable solvent system like a dioxane/water mixture. researchgate.net The reaction is highly tolerant of various functional groups on the coupling partner, allowing for the synthesis of a wide range of biaryl structures. researchgate.netmdpi.com This strategy can be applied either before or after the modification of the oxime and ethylamine (B1201723) portions of the molecule, providing synthetic flexibility.

The functionalization significantly alters the molecular structure by extending conjugation and introducing new pharmacophores or modifying physicochemical properties.

Table 2: Suzuki-Miyaura Cross-Coupling Partners for Aromatic Functionalization

| Arylboronic Acid Partner | Resulting Aromatic Core | Reaction Conditions Example |

|---|---|---|

| Phenylboronic acid | [1,1'-Biphenyl]-4-yl | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, Reflux researchgate.net |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, Reflux researchgate.net |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)phenyl | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, Reflux researchgate.net |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)phenyl | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, Reflux researchgate.net |

Conversion of the Oxime Functionality into Diverse Organic Groups

The oxime group (C=N-OH) is not merely a precursor to an amine but is a functional group with its own rich and diverse reactivity. It can be transformed into a variety of other organic moieties through several classic and modern organic reactions. wikipedia.orgnsf.gov

Hydrolysis: Oximes can be hydrolyzed back to their corresponding carbonyl compounds (ketones or aldehydes) by heating in the presence of an inorganic acid. wikipedia.org This allows the core structure to be used as a protected form of a carbonyl.

Dehydration to Nitriles: In the presence of dehydrating agents such as acid anhydrides, aldoximes can be converted into nitriles. wikipedia.org This provides a direct route to the cyano group, which is a valuable functional group in organic synthesis.

Beckmann Rearrangement: When treated with acid, ketoximes undergo the Beckmann rearrangement to form amides. wikipedia.org This reaction provides a pathway to N-substituted amides, fundamentally rearranging the carbon-nitrogen skeleton.

Generation of Iminyl Radicals: The N–O bond of oximes can be cleaved under transition metal catalysis or photoredox conditions to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in various cyclization and addition reactions, enabling the synthesis of complex N-heterocycles like pyrrolines and phenanthridines. nsf.gov

Cycloaddition Reactions: Oximes can participate in cycloaddition reactions. For example, the aza Paternò–Büchi reaction of oximes can be used to access polycyclic azetidine (B1206935) products. nsf.gov

These transformations highlight the oxime's role as a versatile functional hub for skeletal diversification.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Key Synthon

The true synthetic utility of this compound is realized when these derivatization strategies are combined to build complex molecular architectures. By strategically functionalizing the three key sites—the amine (post-reduction), the aromatic ring, and the oxime—this compound serves as a powerful building block for novel chemical structures.

For example, a synthetic sequence could begin with a Suzuki-Miyaura coupling at the bromide position to install a desired aryl substituent. Following this, the oxime could be reduced to the primary amine, which is then acylated to introduce another element of diversity. This multi-step process allows for the creation of a large library of compounds from a single starting scaffold.

Furthermore, the inherent reactivity of the oxime group itself can be exploited to construct heterocyclic systems. The generation of an iminyl radical from the oxime, followed by an intramolecular cyclization, could forge new ring systems. This is a modern approach to synthesizing valuable N-heterocycles. nsf.gov

A relevant example of a complex molecule built around a similar core is the CCR5 antagonist SCH 351125, which features a (4-bromophenyl)-(ethoxyimino)methyl moiety attached to a piperidine (B6355638) ring system. nih.gov This illustrates how the substituted phenyl oxime core can be a key component in the design of biologically active agents. The combination of the aryl halide for potential coupling and the modifiable oxime group makes this class of compounds highly valuable in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For the related isomer 1-(4-bromophenyl)ethanone oxime, the spectrum typically shows a sharp singlet for the methyl protons (CH₃) around δ 2.2 ppm. The aromatic protons on the para-substituted ring appear as two distinct doublets, characteristic of an AA'BB' system, in the range of δ 7.2-7.6 ppm. The hydroxyl proton of the oxime group (-NOH) usually appears as a broad singlet at a higher chemical shift (around δ 10-11 ppm), which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the methyl carbon (around δ 12-15 ppm), the carbons of the aromatic ring (typically between δ 120-140 ppm), and the characteristic C=N carbon of the oxime group, which is significantly deshielded and appears further downfield (around δ 150-155 ppm). spectrabase.com The carbon atom bonded to the bromine (ipso-carbon) also has a distinct chemical shift. stackexchange.com

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the coupling between the ortho and meta protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the aromatic C-H pairs and the methyl group.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5 | 2H, d, Ar-H |

| ~7.3 | 2H, d, Ar-H |

| ~4.0 | 1H, m, CH |

| ~3.1 | 2H, d, CH₂ |

| Broad | 2H, s, NH₂ |

| Broad | 1H, s, OH |

Data is predictive and based on related structures.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum is used to identify characteristic vibrational modes. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime typically appears as a medium to strong band around 1650-1680 cm⁻¹. Other significant peaks include aromatic C-H stretches (above 3000 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), and the N-O stretch (930-960 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. The aromatic ring vibrations and the C=N bond often produce strong Raman signals, providing confirmatory data for the structural assignments made from the IR spectrum.

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3200-3400 (broad) | O-H stretch (oxime) |

| 3050-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch |

| 1650-1680 | C=N stretch (oxime) |

| 1580-1600 | Aromatic C=C stretch |

| 930-960 | N-O stretch |

| 500-650 | C-Br stretch |

Data is predictive and based on related structures.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns under ionization. For this compound (C₈H₉BrN₂O), the calculated molecular weight is approximately 229.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 228 and 230 with a characteristic isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), two peaks of nearly equal intensity ([M]⁺˙ and [M+2]⁺˙) would confirm the presence of one bromine atom in the molecule. smolecule.com

Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. For instance, the fragmentation of the precursor 4-bromoacetophenone often shows a base peak corresponding to the loss of a methyl radical ([M-15]⁺). massbank.eu A similar loss of an ethylamine (B1201723) or hydroxyl radical could be expected for the title compound, providing further structural evidence.

X-Ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for the title compound is not available, studies on similar oximes, including 4-bromoacetophenone oxime, reveal common structural motifs. acs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to validate the proposed empirical formula. For this compound, with the molecular formula C₈H₉BrN₂O, the theoretical elemental composition can be calculated.

Combustion analysis is the standard method for determining the percentages of carbon, hydrogen, and nitrogen. The experimental results are typically expected to be within ±0.4% of the calculated theoretical values to confirm the elemental composition and purity of the synthesized compound. binghamuni.edu.ng

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 41.94% |

| Hydrogen | H | 3.96% |

| Bromine | Br | 34.89% |

| Nitrogen | N | 12.23% |

| Oxygen | O | 6.98% |

Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl 1 Hydroxyimino Ethylamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and energy of a compound. researchgate.net For molecules like 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine, DFT methods, particularly using functionals like B3LYP, are often paired with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost for predicting its electronic structure and energetics. nih.govnih.gov

The flexibility of this compound arises from the rotational freedom around several single bonds, notably the C-C bond of the ethylamine (B1201723) chain and the C-N and N-O bonds of the hydroxyimino group. This flexibility leads to various possible three-dimensional arrangements, or conformers, each with a distinct energy level.

Conformational analysis, often performed through Potential Energy Surface (PES) scans, computationally explores these rotations to identify stable conformers, which correspond to local minima on the energy landscape. researchgate.net For related phenylethylamine derivatives, studies have identified two primary conformations for the alkylamine side chain: a folded (gauche) form and an extended (anti) form. researchgate.netresearchgate.net The gauche conformer is often stabilized by a weak intramolecular N-H···π interaction between the amine group and the aromatic ring. researchgate.net For this compound, additional complexity arises from the E/Z isomerism at the C=N double bond of the oxime group. nih.gov Theoretical calculations can determine the relative stabilities of all possible conformers by comparing their zero-point corrected electronic energies. researchgate.net

| Conformer/Isomer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Note |

| E-isomer, Gauche | C-C-N-O ≈ 180, C-C-C-N ≈ 60 | 0.00 (most stable) | Stabilized by potential N-H···π interaction. |

| E-isomer, Anti | C-C-N-O ≈ 180, C-C-C-N ≈ 180 | + 5.2 | Extended side-chain conformation. |

| Z-isomer, Gauche | C-C-N-O ≈ 0, C-C-C-N ≈ 60 | + 12.5 | Steric hindrance raises energy. |

| Z-isomer, Anti | C-C-N-O ≈ 0, C-C-C-N ≈ 180 | + 15.8 | Least stable due to steric and electronic factors. |

Note: The data in this table is illustrative, based on typical findings for similar molecules, and represents hypothetical values for this compound to demonstrate the output of such an analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely distributed over the π* orbital of the C=N bond and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.58 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.21 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.37 | Indicates high kinetic stability. mdpi.com |

| Ionization Potential (I) | 6.58 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.21 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.895 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.685 | Resistance to change in electron configuration. |

Note: The data in this table is illustrative and represents typical values derived from DFT/B3LYP calculations for similar aromatic oximes. nih.govnih.govmdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is calculated by mapping the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. wolfram.com MEP maps are invaluable for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient, often around hydrogen atoms bonded to electronegative atoms, and are attractive to nucleophiles. wolfram.com For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyimino group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Potential (Blue): Located on the hydrogen atoms of the amine (-NH2) and hydroxyl (-OH) groups, making them sites for nucleophilic attack and hydrogen bond donation.

Near-Neutral Potential (Green): Distributed across the carbon framework of the bromophenyl ring and the ethyl chain.

Computational methods can be used to calculate Bond Dissociation Energies (BDEs), which represent the energy required to homolytically cleave a specific bond. This data is crucial for predicting the thermal stability of a molecule and identifying the weakest bonds that are most likely to break during a reaction. For oximes, the N-O bond is of particular interest, as its cleavage can lead to the formation of iminyl radicals. nih.gov The BDE for the O-H bond in the oxime group is also a key parameter that determines the ease of generating oxime radicals. nih.gov

Furthermore, computational chemistry allows for the modeling of entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped. The energy difference between the reactants and the highest-energy transition state is the reaction barrier or activation energy. A lower barrier indicates a faster reaction. This approach provides mechanistic insights that are often difficult to obtain experimentally. datapdf.com

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data

Quantum chemical calculations are highly effective at predicting the spectroscopic properties of molecules. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral signals. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide valuable information for assigning peaks in experimental NMR spectra, especially for complex molecules. mdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net These simulations help in assigning specific vibrational modes (e.g., O-H stretch, C=N stretch, N-O stretch) to the observed absorption bands. wikipedia.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. mdpi.com This analysis helps to understand the nature of electronic transitions, such as n→π* or π→π*.

| Spectroscopic Data | Theoretical Value (DFT/B3LYP) | Experimental Value (Hypothetical) | Assignment |

| IR Frequency (cm⁻¹) | 3610 (scaled) | 3595 | O-H stretch wikipedia.org |

| 3455, 3360 (scaled) | 3440, 3350 | N-H asymmetric & symmetric stretch | |

| 1670 (scaled) | 1665 | C=N stretch wikipedia.org | |

| 955 (scaled) | 945 | N-O stretch wikipedia.org | |

| ¹H NMR (ppm) | 10.5 | 10.3 | =N-OH |

| 7.55 | 7.50 | Aromatic (ortho to Br) | |

| 7.25 | 7.20 | Aromatic (meta to Br) | |

| ¹³C NMR (ppm) | 155.2 | 154.8 | C=N |

| 135.8 | 135.5 | Aromatic C-Br |

Note: The data in this table is illustrative. Theoretical values are typical for this class of compounds and are presented alongside hypothetical experimental values for comparison. nih.govresearchgate.netnih.gov

Mechanistic Insights from Computational Modeling of Key Reaction Pathways

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. acs.org By mapping the potential energy surface, researchers can identify the most plausible pathway for a given transformation, including the formation of intermediates and transition states. datapdf.com

For this compound, several key reactions could be investigated:

Oxime Formation: The mechanism of its synthesis, typically from a corresponding ketone and hydroxylamine (B1172632), can be modeled. This would involve studying the initial nucleophilic addition to the carbonyl group followed by the rate-limiting dehydration step, often under acid or base catalysis. researchgate.net

Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, where they convert to amides under acidic conditions. wikipedia.org Computational studies can model the protonation steps, the migration of the anti-substituent, and the formation of the nitrilium ion intermediate to determine the reaction's feasibility and stereoelectronic requirements.

Hydrolysis: The breakdown of the oxime back to the carbonyl compound and hydroxylamine can be modeled to understand its stability under different pH conditions. wikipedia.org

Radical Reactions: The homolytic cleavage of the N-O or O-H bonds can be studied to understand the generation and reactivity of corresponding oxime radicals, which are intermediates in various synthetic transformations. nih.gov

These computational investigations provide a detailed, step-by-step view of chemical reactions, revealing energetic barriers and the structures of transient species that are often inaccessible to direct experimental observation. acs.orgrsc.org

Applications of 2 4 Bromophenyl 1 Hydroxyimino Ethylamine in Advanced Organic Synthesis and Chemical Sciences

Utility as a Precursor for Intermediates in Complex Organic Synthesis

The chemical architecture of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine makes it a valuable precursor for the synthesis of complex organic intermediates, particularly heterocyclic compounds. The presence of the oxime and amine functionalities allows for a range of cyclization reactions. For instance, similar structures are known to participate in the synthesis of various nitrogen- and oxygen-containing heterocycles, which are core structures in many biologically active molecules.

The 4-bromophenyl group is a key feature, providing a reactive handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the aromatic core with diverse substituents. This capability allows for the generation of a library of complex molecules from a single precursor. For example, the bromine atom can be substituted with various aryl, alkyl, or alkynyl groups to create a wide array of derivatives with potentially novel properties.

The ethylamine (B1201723) portion of the molecule can be involved in various transformations, including acylation, alkylation, and condensation reactions, further expanding its synthetic utility. The combination of these reactive sites makes this compound a strategic starting material for the multi-step synthesis of complex target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 4-Bromophenyl | Suzuki Coupling | Biaryl compounds |

| 4-Bromophenyl | Heck Reaction | Stilbene derivatives |

| 4-Bromophenyl | Sonogashira Coupling | Aryl alkynes |

| Hydroxyimino | Beckmann Rearrangement | Amides |

| Hydroxyimino | Reduction | Amines |

| Hydroxyimino | Cycloaddition | Heterocycles (e.g., isoxazoles) |

| Ethylamine | Acylation | Amides |

Role in the Development of Specialty Chemical Components

The development of specialty chemicals, which are valued for their performance or function rather than their composition, can benefit from unique building blocks like this compound. The molecule's distinct functional groups can impart specific properties to larger molecules, making it a candidate for creating performance-enhancing additives, electronic materials, or components for agrochemicals and pharmaceuticals.

The bromophenyl moiety, for instance, is often incorporated into molecules to enhance their biological activity or to modify their physical properties, such as increasing their density or refractive index. The oxime group is known for its ability to form stable complexes with metal ions and can also participate in the formation of novel liquid crystalline materials.

In the context of bioactive molecules, related structures containing the 4-bromophenyl group have been investigated for various therapeutic applications. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Similarly, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed as potential anticancer and antimicrobial agents. nih.govrsc.org These examples highlight the potential for derivatives of this compound to serve as scaffolds in the discovery of new specialty chemicals with biological applications.

Integration into Polymer and Material Science Research as a Synthetic Building Block

In the realm of polymer and material science, this compound can serve as a valuable synthetic building block. The amine and hydroxyimino groups can act as points for polymerization or for grafting onto existing polymer chains to impart new functionalities. The presence of the bromine atom also offers a site for post-polymerization modification, allowing for the fine-tuning of material properties.

A notable area of application is in the synthesis of molecularly imprinted polymers (MIPs). A related compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, has been utilized as a functional monomer in the creation of MIPs for the selective recognition of biomolecules. mdpi.com This suggests that this compound, with its additional hydrogen bonding capabilities from the oxime group, could be an excellent candidate for creating highly selective MIPs for sensors, separation technologies, and drug delivery systems.

Furthermore, the aromatic nature of the bromophenyl group can contribute to the thermal stability and mechanical properties of polymers. Its incorporation into polymer backbones could lead to materials with enhanced performance characteristics suitable for advanced applications.

Development of Novel Ligands for Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the ethylamine and hydroxyimino moieties of this compound make it a prime candidate for the development of novel ligands for catalysis and coordination chemistry. nih.gov These heteroatoms can act as donor sites, allowing the molecule to coordinate with a variety of metal centers to form stable metal complexes. nih.gov

The resulting metal complexes could find applications in catalysis, for example, in oxidation, reduction, or cross-coupling reactions. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the phenyl ring (via substitution of the bromine atom), would influence the catalytic activity and selectivity of the metal center.

The field of coordination chemistry has seen significant growth, with metal complexes being explored for their diverse applications in medicine, materials science, and catalysis. nih.gov The ability of hydrazone-based ligands, which share functional similarities with oximes, to form biologically active metal complexes is well-documented. researchgate.net This precedent suggests that ligands derived from this compound could lead to the discovery of new coordination compounds with interesting magnetic, optical, or catalytic properties.

Future Research Directions and Emerging Methodologies

Chemo- and Regioselective Synthesis of Complex Polyfunctionalized Derivatives

The structural features of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine offer multiple sites for chemical modification. Future research will likely focus on developing chemo- and regioselective methods to synthesize complex, polyfunctionalized derivatives, where reactions are precisely controlled to target a specific functional group without affecting others.

The bromophenyl group is a prime target for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon and carbon-nitrogen bonds. The challenge lies in achieving selectivity in the presence of the oxime and amine functionalities, which can also interact with catalysts.

The hydroxyimino (oxime) group is another key site for derivatization. Oximes can serve as directing groups in palladium-catalyzed C–H functionalization reactions, enabling the introduction of functional groups at positions that are typically unreactive. nih.gov For instance, O-acetyl oximes have been shown to direct the functionalization of both sp² and sp³ C–H bonds, with the resulting products being readily converted into ketones, alcohols, or amines. nih.gov

Furthermore, the oxime's N-O bond is relatively weak and can undergo homolytic scission upon thermal or photochemical stimulus, generating iminyl and oxygen-centered radicals. mdpi.com This reactivity opens pathways for novel cyclization and addition reactions, leading to the synthesis of diverse heterocyclic structures.

The ethylamine (B1201723) moiety also presents opportunities for selective functionalization. The primary amine can be selectively acylated, alkylated, or used as a directing group for reactions on the aliphatic backbone. umich.edu A significant challenge is to control the relative reactivity of the amine versus the oxime nitrogen, requiring carefully designed reaction conditions and protecting group strategies.

Integration of Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

For any compound with potential applications in pharmaceuticals or materials science, the ability to produce it on a large scale safely and efficiently is crucial. Traditional batch processing methods can be problematic for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. Flow chemistry, or continuous processing, offers a compelling alternative. nih.govresearchgate.net

The synthesis of oximes and their derivatives is well-suited for flow chemistry. researchgate.net Continuous reactors provide superior heat and mass transfer, allow for precise control of residence time, and enable the safe handling of hazardous intermediates by minimizing the amount of material reacting at any given moment. nih.govnih.gov For the synthesis of this compound or its derivatives, a multi-step continuous process could be envisioned. beilstein-journals.org This approach improves safety, enhances product quality and yield, and simplifies scale-up from the laboratory to industrial production. almacgroup.comyoutube.com

A potential flow process could involve the continuous generation of a hazardous reagent in one module, which is then immediately consumed in the next reaction step, thereby avoiding its accumulation. researchgate.net Furthermore, in-line purification and analysis techniques can be integrated into the flow system, allowing for real-time monitoring and control of the entire manufacturing process. youtube.com The adoption of such techniques would be a significant step towards more sustainable and cost-effective production of this and related compounds. beilstein-journals.org

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

This interactive table showcases examples of how machine learning models have been applied to predict regioselectivity in reactions relevant to the functional groups present in this compound.

Development of Novel Catalytic Systems for Enabling Selective Transformations

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems will be essential for selectively transforming this compound. Research in this area will likely focus on three main fronts: functionalization of the C-Br bond, activation of C-H bonds, and transformations of the oxime group.

Catalysts for C-Br Bond Functionalization: The bromophenyl moiety is a versatile handle for palladium-catalyzed cross-coupling reactions. acs.org Future research will aim to develop more robust and efficient catalysts that can operate under milder conditions and tolerate the other functional groups in the molecule. This could involve designing new phosphine (B1218219) ligands or exploring catalysts based on more abundant and less expensive metals like copper or nickel.

Catalysts for C-H Functionalization: As mentioned, the oxime group can direct the activation of otherwise inert C-H bonds. Developing new palladium, rhodium, or iridium catalysts could enable the selective functionalization of specific C-H bonds on both the aromatic ring and the ethylamine backbone. nih.gov This would provide a powerful strategy for building molecular complexity in a highly controlled and atom-economical manner. nih.gov

Catalysts for Oxime Transformations: The hydroxyimino group itself can undergo a variety of catalytic transformations. For example, the Beckmann rearrangement, which converts oximes to amides, can be catalyzed by various Lewis and Brønsted acids. nih.govresearchgate.net Developing milder and more selective catalysts for this transformation could provide access to novel lactams or amides. Additionally, catalysts for the selective reduction of the oxime to either an amine or a hydroxylamine (B1172632) would be highly valuable. Photocatalysis, using visible light to drive reactions, represents an emerging frontier that could enable unique transformations of the oxime group, such as E/Z isomerization or novel cyclization reactions. columbia.edu

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Bromophenyl)-1-(hydroxyimino)ethylamine?

Methodological Answer: The synthesis typically involves derivatization of (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1), a chiral precursor, through hydroxylamine-mediated oximation. Key parameters include:

- Reagent Ratios: Use hydroxylamine hydrochloride in a 1.2:1 molar excess to the amine to minimize unreacted starting material .

- Solvent Selection: Anhydrous ethanol or methanol under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Temperature Control: Maintain 0–5°C during reagent addition to suppress side reactions (e.g., over-oxidation).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Classified as Acute Toxicity Category 4 (oral/inhalation). Use fume hoods, PPE (nitrile gloves, lab coat), and respiratory protection if aerosolization is possible .

- Storage: Argon-purged amber vials at –20°C to prevent degradation of the hydroxyimino group .

- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid generating toxic brominated byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of byproducts during synthesis?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR to track intermediates like the nitrone (C=N⁺-O⁻) formation. Peaks at 1630–1650 cm⁻¹ indicate undesired oxidation .

- Isolation of Byproducts: LC-MS or preparative TLC to identify species such as 2-(4-Bromophenyl)ethylamine (from over-reduction) or brominated quinones (from aryl ring oxidation) .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states, guiding solvent/reagent optimization .

Q. How can researchers evaluate the compound’s potential as a P2X7 receptor antagonist?

Methodological Answer:

- Radioligand Binding Assays: Use [³H]-labeled derivatives (e.g., 50–60 mCi/mmol specific activity) to measure affinity (Kᵢ) in rat cortical membranes .

- Functional Assays: Calcium flux assays in HEK293 cells expressing recombinant P2X7 receptors. EC₅₀ values <100 nM indicate high potency .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ >60 min preferred) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Batch Reproducibility: Compare enantiopurity (via GC) and residual solvent content (via headspace GC-MS) across studies .

- Receptor Subtype Selectivity: Perform counter-screens against related receptors (e.g., P2X4, NMDA) to rule off-target effects .

- Solubility Adjustments: Use DMSO/cremophor EL mixtures to ensure consistent bioavailability in in vitro assays .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate solvation in polar aprotic solvents (e.g., DMF) to model nucleophilic attack on the hydroxyimino group.

- Frontier Orbital Analysis: HOMO/LUMO maps (using Gaussian 16) identify electrophilic sites prone to degradation .

- pKa Prediction: Tools like ACD/Labs pKa DB estimate the hydroxyimino group’s acidity (predicted pKa ~6.5), guiding pH stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.